molecular formula C19H20N2O3 B2428132 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide CAS No. 921889-46-5

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

Cat. No.: B2428132
CAS No.: 921889-46-5
M. Wt: 324.38
InChI Key: FNPZPXCOEGDKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is a complex organic compound belonging to the class of oxazepines This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core with a pivalamide group attached

Properties

IUPAC Name

2,2-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2,3)18(23)20-12-9-10-15-13(11-12)17(22)21(4)14-7-5-6-8-16(14)24-15/h5-11H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPZPXCOEGDKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Oxidation: The oxidation of the 11th position to form the oxo group is carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Pivalamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized at different positions using strong oxidizing agents.

    Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant activity as dopamine D2 receptor antagonists. This mechanism is crucial in the treatment of various psychiatric disorders, including schizophrenia. The ability of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide to selectively inhibit dopamine receptors makes it a candidate for further exploration in psychopharmacology .

Antidepressant Effects

Studies suggest that compounds related to this compound may also possess antidepressant properties. The modulation of neurotransmitter systems involved in mood regulation could provide a therapeutic avenue for treating depression and anxiety disorders .

Analgesic Properties

There is emerging evidence that oxazepine derivatives can exhibit analgesic effects. The interaction with pain pathways through central nervous system modulation could lead to new pain management therapies .

Case Studies

Several studies have been conducted to evaluate the pharmacological profile of compounds similar to this compound:

StudyFindings
Study A Demonstrated significant D2 receptor antagonism leading to reduced psychotic symptoms in animal models .
Study B Found that the compound exhibited antidepressant-like effects in behavioral tests .
Study C Reported analgesic activity in pain models, suggesting potential for chronic pain treatment .

Mechanism of Action

The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Uniqueness

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is unique due to its specific structural features, such as the pivalamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is a compound belonging to the dibenzoxazepin class, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 301.36 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The biological activity of this compound may involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes and potentially lead to therapeutic effects.
  • Receptor Modulation : It may interact with certain receptors in the central nervous system (CNS), affecting neurotransmitter systems and offering potential benefits in treating CNS disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to dibenzoxazepins. For instance, derivatives have shown significant activity against various bacterial strains and fungi:

CompoundTarget OrganismMIC (µM)MBC (µM)
TetronomycinStaphylococcus aureus0.81.7
N-(10-methyl...)Escherichia coliNot specifiedNot specified

The antimicrobial activity is often attributed to structural features such as the dibenzoxazepin core, which enhances interaction with microbial targets .

Cytotoxicity

The cytotoxic effects of related compounds have been tested against several cancer cell lines, showing varying degrees of effectiveness:

Cell LineCompound TestedIC₅₀ (µM)
A549N-(10-methyl...)5.0
MIA PaCa-2N-(10-methyl...)3.5
PANC-1N-(10-methyl...)4.0

These results suggest potential applications in cancer therapy, although further research is needed to elucidate the specific mechanisms and optimize efficacy .

Case Studies and Research Findings

  • Study on Structural Activity Relationship : A study focused on the structural reassignment of dibenzoxazepins demonstrated potent anti-Giardia activity for certain derivatives. This highlights the importance of specific functional groups in enhancing biological activity .
  • Antimicrobial Testing : Another investigation evaluated a series of dibenzoxazepin derivatives against resistant strains of bacteria like MRSA, revealing promising antibacterial properties that warrant further exploration for clinical applications .
  • Therapeutic Potential in CNS Disorders : Research has indicated that compounds with similar structures may exhibit neuroprotective effects, suggesting potential use in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide?

  • Synthesis : The compound can be synthesized via multi-step reactions starting from dibenzo[b,f][1,4]oxazepine precursors. Key steps include alkylation at the 10-position, oxidation to introduce the 11-oxo group, and coupling with pivaloyl chloride. Controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselective substitution and purity. HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers profile the biological activity of this compound in preliminary assays?

  • Enzyme Inhibition : Test against carbonic anhydrase IX (a cancer-associated enzyme) using fluorometric assays. IC₅₀ values can be compared to known inhibitors like acetazolamide .
  • Cellular Assays : Evaluate anti-inflammatory activity via TNF-α/IL-6 ELISA in LPS-stimulated macrophages. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield and scalability of this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield .
  • Flow Chemistry : Enables continuous production with precise temperature/pH control, minimizing impurities. Solvent choice (e.g., DMF vs. THF) impacts crystallization efficiency .

Q. How does structural modification of the pivalamide group affect biological activity and selectivity?

  • SAR Insights : Replace pivalamide with sulfonamide (as in ) to enhance enzyme binding via sulfonamide-Zn²⁺ interactions. Fluorine substitution at the phenyl ring () improves metabolic stability but may reduce solubility .
  • Case Study : BT2, a dibenzoxazepinone analogue, inhibits ICAM-1 expression in endothelial cells, while its non-sulfonamide analogue lacks activity, highlighting the critical role of functional groups .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular assay results?

  • Methodology : Perform kinetic studies (e.g., Kᵢ vs. IC₅₀ comparisons) to differentiate direct enzyme inhibition from off-target effects. Use siRNA knockdown of target enzymes in cellular models to confirm mechanism .
  • Example : A compound may inhibit carbonic anhydrase IX in vitro but show no cellular activity due to poor membrane permeability. LogP calculations and Caco-2 permeability assays address this discrepancy .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). Key residues: Gln92, Thr199 .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA <90 Ų preferred) and CYP450 metabolism. Pivalamide’s tert-butyl group may reduce hepatic clearance compared to smaller acyl groups .

Q. How can metabolic stability be improved without compromising target affinity?

  • Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) on the dibenzoxazepine core to block oxidative metabolism. Deuterium substitution at labile C-H positions extends half-life (e.g., deuteration at C10) .
  • Assays : Microsomal stability tests (human liver microsomes + NADPH) quantify metabolic degradation. LC-MS/MS identifies major metabolites .

Q. What methods separate enantiomers of chiral derivatives, and how does chirality impact activity?

  • Chiral HPLC : Use Chiralpak IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Assign configurations via X-ray crystallography or electronic circular dichroism (ECD) .
  • Case Study : Enantiomers of similar dibenzoxazepines show 10-fold differences in IC₅₀ values for kinase inhibition. R-configuration often enhances binding due to steric complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.